Methyl 3-({2-[4-(2-fluorophenyl)piperazino]acetyl}amino)-2-thiophenecarboxylate
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Overview
Description
Methyl 3-({2-[4-(2-fluorophenyl)piperazino]acetyl}amino)-2-thiophenecarboxylate is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group, an acetyl group, and a thiophene carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-({2-[4-(2-fluorophenyl)piperazino]acetyl}amino)-2-thiophenecarboxylate typically involves multiple steps:
Formation of the Piperazine Derivative: The piperazine ring is synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via nucleophilic substitution reactions, often using fluorobenzene derivatives.
Acetylation: The acetyl group is added through acetylation reactions using acetic anhydride or acetyl chloride.
Thiophene Carboxylate Ester Formation: The thiophene ring is synthesized and esterified using thiophene carboxylic acid and methanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput synthesis techniques and advanced purification methods such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-({2-[4-(2-fluorophenyl)piperazino]acetyl}amino)-2-thiophenecarboxylate undergoes various chemical reactions, including:
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nitrating agents.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohols.
Substitution Products: Halogenated or nitrated derivatives.
Scientific Research Applications
Methyl 3-({2-[4-(2-fluorophenyl)piperazino]acetyl}amino)-2-thiophenecarboxylate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of drugs targeting neurological disorders.
Biological Studies: The compound is used in studies exploring its interaction with biological macromolecules such as proteins and nucleic acids.
Industrial Applications: It is used in the synthesis of advanced materials and as a precursor in the production of other complex organic molecules.
Mechanism of Action
The mechanism of action of Methyl 3-({2-[4-(2-fluorophenyl)piperazino]acetyl}amino)-2-thiophenecarboxylate involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Methyl 3-({2-[4-(4-fluorophenyl)piperazino]acetyl}amino)-2-thiophenecarboxylate: Similar structure with a different fluorophenyl substitution pattern.
Methyl 3-({2-[4-(2-chlorophenyl)piperazino]acetyl}amino)-2-thiophenecarboxylate: Chlorophenyl group instead of fluorophenyl.
Uniqueness
Methyl 3-({2-[4-(2-fluorophenyl)piperazino]acetyl}amino)-2-thiophenecarboxylate is unique due to its specific substitution pattern, which imparts distinct pharmacological properties and reactivity compared to its analogs .
Properties
IUPAC Name |
methyl 3-[[2-[4-(2-fluorophenyl)piperazin-1-yl]acetyl]amino]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O3S/c1-25-18(24)17-14(6-11-26-17)20-16(23)12-21-7-9-22(10-8-21)15-5-3-2-4-13(15)19/h2-6,11H,7-10,12H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBVGZMFORXCMGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC(=O)CN2CCN(CC2)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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